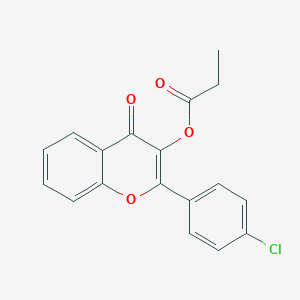

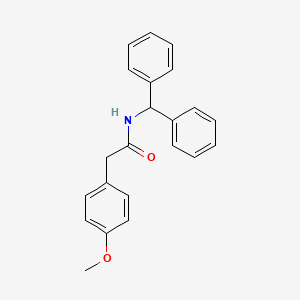

![molecular formula C21H22N2O2 B5635697 ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5635697.png)

ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, as demonstrated by Bojinov and Grabchev (2003), who synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester (Bojinov & Grabchev, 2003). This method showcases the general approach to synthesizing complex quinoline derivatives, indicating a versatile adaptability in creating similar compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals intricate arrangements that determine their chemical behavior. Xiang (2004) synthesized and crystallized ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, analyzing its crystal structure to understand the molecular conformation and bond lengths, highlighting the importance of structural analysis in understanding these compounds’ chemical nature (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, highlighting their reactivity and utility in synthetic chemistry. Mizuno et al. (2006) demonstrated the synthesis of metabolites of a specific quinoline derivative, showcasing the compound’s versatility in undergoing modifications to achieve desired properties (Mizuno et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their orientation parameters in liquid crystal matrices, are crucial for their application in display technologies. Bojinov and Grabchev's (2003) work on the orientation parameter of synthesized dyes in nematic liquid crystal displays underscores the significance of these properties (Bojinov & Grabchev, 2003).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity and interaction with other molecules, are a key area of study. The work by Mizuno et al. (2006) on the synthesis of metabolites illustrates the chemical versatility and reactivity of these compounds, which can be tailored for specific applications (Mizuno et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-10-9-15(2)13-17(19)20(18)22-12-11-16-7-5-4-6-8-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTOEWMLFJEUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

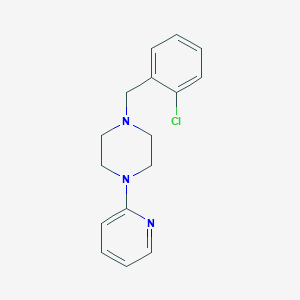

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)

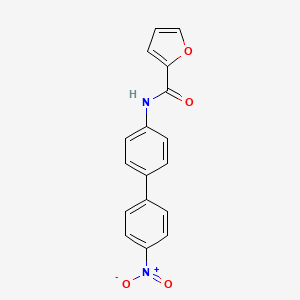

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)

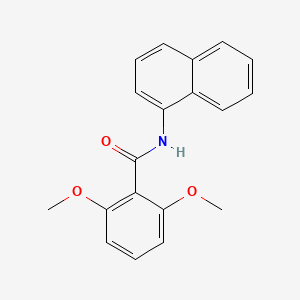

![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)

![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)

![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)

![1-(cyclopentylcarbonyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5635704.png)